4-hydroxythieno[2,3-b]pyridine-6-carbonitrile
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Overview
Description
4-Hydroxythieno[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a hydroxyl group at the 4-position and a cyano group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-oxo-3-propanenitrile derivatives with triethylamine, elemental sulfur, and malononitrile or ethyl cyanoacetate. The resulting intermediates undergo cyclization in the presence of sodium ethoxide to form the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxythieno[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.
Major Products
The major products formed from these reactions include ketones, primary amines, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxythieno[2,3-b]pyridine-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of protein kinases, making it a candidate for studying cell signaling pathways.
Medicine: Due to its potential biological activities, it is being investigated for its anticancer properties and other therapeutic applications.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to varied biological activities.
Thiophene derivatives: These compounds have a similar sulfur-containing ring but lack the fused pyridine ring.
Uniqueness
4-Hydroxythieno[2,3-b]pyridine-6-carbonitrile is unique due to the presence of both a hydroxyl group and a cyano group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2092277-16-0 |
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Molecular Formula |
C8H4N2OS |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
4-oxo-7H-thieno[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-4-5-3-7(11)6-1-2-12-8(6)10-5/h1-3H,(H,10,11) |
InChI Key |
VKOPHNCALAFIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)C=C(N2)C#N |
Purity |
95 |
Origin of Product |
United States |
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